Halosulfuron-methyl

Catalog No.
S529753
CAS No.
100784-20-1
M.F
C13H15ClN6O7S
M. Wt
434.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halosulfuron-methyl

CAS Number

100784-20-1

Product Name

Halosulfuron-methyl

IUPAC Name

methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate

Molecular Formula

C13H15ClN6O7S

Molecular Weight

434.81 g/mol

InChI

InChI=1S/C13H15ClN6O7S/c1-20-10(8(9(14)18-20)11(21)27-4)28(23,24)19-13(22)17-12-15-6(25-2)5-7(16-12)26-3/h5H,1-4H3,(H2,15,16,17,19,22)

InChI Key

FMGZEUWROYGLAY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Halosulfuron-methyl; A 841101; A-841101; A841101; Manage; Sempra; Inpool; Battalion

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

The exact mass of the compound Halosulfuron-methyl is 434.0411 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Halosulfuron-methyl is a highly selective, systemic sulfonylurea herbicide functioning as an acetolactate synthase (ALS) inhibitor. In agricultural and turfgrass procurement, it is primarily sourced for its exceptional efficacy against persistent Cyperus species, specifically yellow and purple nutsedge, which are notoriously difficult to eradicate with broad-spectrum alternatives [1]. Unlike contact herbicides, halosulfuron-methyl translocates rapidly through the plant's vascular system to destroy underground tubers and rhizomes. Furthermore, it is distinguished by its low active ingredient use rates (typically 25–80 g a.i./ha) and its outstanding safety profile in tolerant crops—such as corn, sugarcane, and established turf—due to rapid metabolic detoxification pathways native to these species [2]. This combination of targeted subterranean efficacy and high crop selectivity forms its core commercial value proposition.

Substituting halosulfuron-methyl with generic broad-spectrum herbicides (e.g., glyphosate or paraquat) or alternative in-class sulfonylureas frequently results in operational failure during nutsedge management. Contact or non-systemic herbicides typically only burn off the above-ground foliage, leaving the extensive underground tuber network intact and leading to rapid weed regeneration. Conversely, substituting with other systemic ALS inhibitors, such as ethoxysulfuron, yields statistically inferior nutsedge mortality, while other residual options introduce unacceptable soil persistence that dictates lengthy plant-back restrictions [1]. Halosulfuron-methyl’s specific molecular structure allows it to be completely metabolized by tolerant crops within hours while maintaining a short soil half-life, meaning generic substitution forces buyers to compromise on either weed eradication efficacy, crop safety, or rotational flexibility.

Crop Selectivity via Rapid In Vivo Metabolism

Halosulfuron-methyl exhibits extreme selectivity based on differential metabolic rates between tolerant and susceptible species. In cell suspension studies, corn and wheat completely metabolized the herbicide within 6 hours, leaving 0% of the parent compound. In contrast, susceptible species like soybean retained 86% of the unchanged, active parent compound after a 7-day incubation period [1].

Evidence DimensionUnchanged parent compound remaining in tissue
Target Compound Data0% remaining at 6 hours (Corn/Wheat)
Comparator Or Baseline86% remaining at 7 days (Soybean baseline)
Quantified DifferenceComplete detoxification in <6 hours vs minimal degradation over 7 days
ConditionsIn vitro cell suspension cultures

Provides the biochemical justification for procuring this compound for over-the-top application in corn and turf without risking phytotoxic crop damage.

Comparative Efficacy in Purple Nutsedge Eradication

When evaluated for the control of purple nutsedge (Cyperus rotundus), halosulfuron-methyl significantly outperforms other registered sulfonylureas. Field trials demonstrated that halosulfuron-methyl applied at 80 g/ha achieved 91.5% nutsedge control at 30 days after spraying. In direct comparison, ethoxysulfuron applied at 15 g/ha yielded only 12.8% control under the same conditions [1].

Evidence DimensionPurple nutsedge control efficacy at 30 days
Target Compound Data91.5% control (Halosulfuron-methyl at 80 g/ha)
Comparator Or Baseline12.8% control (Ethoxysulfuron at 15 g/ha)
Quantified Difference78.7% absolute increase in control efficacy
ConditionsField application, evaluated 30 days after spray (DAS)

Ensures reliable eradication of one of the most persistent agronomic weeds, preventing the need for costly repeated applications.

Soil Dissipation Profile for Rotational Flexibility

A critical procurement advantage of halosulfuron-methyl is its relatively short environmental persistence compared to alternative residual herbicides used for nutsedge. In sandy and clay loam soils, halosulfuron-methyl exhibits a dissipation half-life (DT50) of 8.4 to 10.7 days [1]. By contrast, fomesafen, an alternative diphenyl ether herbicide used for similar weed profiles, has a prolonged soil half-life ranging from 180 to 365 days (6 to 12 months) [2].

Evidence DimensionAerobic soil half-life (DT50)
Target Compound Data8.4 to 10.7 days (Halosulfuron-methyl)
Comparator Or Baseline180 to 365 days (Fomesafen)
Quantified Difference>94% reduction in soil persistence
ConditionsAerobic field soil conditions

Prevents herbicidal carryover toxicity, allowing growers to rapidly rotate to sensitive, high-value crops without stunting.

Plasticulture and Drip-Irrigation Compatibility

Halosulfuron-methyl maintains high efficacy when applied via drip irrigation under polyethylene mulch, a critical requirement for modern vegetable plasticulture. In field studies, drip-applied halosulfuron-methyl restricted the increase in yellow nutsedge density to just 72% over 56 days. In contrast, the nontreated control plots saw an explosive 876% increase in nutsedge density over the same period [1].

Evidence DimensionIncrease in yellow nutsedge density over 56 days
Target Compound Data72% increase (Drip-applied Halosulfuron-methyl)
Comparator Or Baseline876% increase (Nontreated control)
Quantified Difference12-fold suppression of weed density emergence
ConditionsApplied through drip irrigation tape under polyethylene mulch

Validates the compound's suitability for advanced vegetable production systems where traditional foliar sprays are physically obstructed by plastic mulch.

Selective Nutsedge Eradication in Corn and Turfgrass Management

Leveraging its rapid <6-hour metabolic detoxification in tolerant species, halosulfuron-methyl is highly recommended for over-the-top post-emergence applications in corn, sugarcane, and established turfgrass, ensuring complete weed vascular destruction without crop injury [1].

High-Turnover Agronomic Crop Rotations

Due to its short soil half-life of 8.4–10.7 days, this compound is a preferred procurement choice in multi-cropping systems where long-residual alternatives (like fomesafen or chlorimuron) would cause carryover phytotoxicity to subsequent sensitive crops [2].

Advanced Vegetable Plasticulture Systems

Halosulfuron-methyl is highly suited for integration into drip-irrigation systems under polyethylene mulch, effectively suppressing subterranean nutsedge emergence where standard foliar herbicide applications are impossible [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

434.0411457 Da

Monoisotopic Mass

434.0411457 Da

Heavy Atom Count

28

LogP

-0.02 (LogP)

Appearance

Solid powder

Melting Point

176 - 177 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1CP17GD87

GHS Hazard Statements

Not Classified

Other CAS

100784-20-1

Wikipedia

Halosulfuron-methyl

Dates

Last modified: 08-15-2023
1: Feng M, Li W, Hao X, Han L. Determination of halosulfuron-methyl residues and dissipation in wheat by QuEChERS and LC-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2014;31(11):1879-85. doi: 10.1080/19440049.2014.961176. Epub 2014 Sep 23. PubMed PMID: 25181482.
2: Tehranchian P, Norsworthy JK, Nandula V, McElroy S, Chen S, Scott RC. First report of resistance to acetolactate-synthase-inhibiting herbicides in yellow nutsedge (Cyperus esculentus): confirmation and characterization. Pest Manag Sci. 2015 Sep;71(9):1274-80. doi: 10.1002/ps.3922. Epub 2014 Nov 10. PubMed PMID: 25307777.
3: Deng W, Cao Y, Yang Q, Liu MJ, Mei Y, Zheng MQ. Different cross-resistance patterns to AHAS herbicides of two tribenuron-methyl resistant flixweed (Descurainiasophia L.) biotypes in China. Pestic Biochem Physiol. 2014 Jun; 112:26-32. doi: 10.1016/j.pestbp.2014.05.003. Epub 2014 Jun 2. PubMed PMID: 24974114.
4: Daniel D, dos Santos VB, Vidal DT, do Lago CL. Determination of halosulfuron-methyl herbicide in sugarcane juice and tomato by capillary electrophoresis tandem mass spectrometry. Food Chem. 2015 May 15;175:82-4. doi: 10.1016/j.foodchem.2014.11.137. Epub 2014 Nov 28. PubMed PMID: 25577054.
5: Zheng W, Yates SR, Papiernik SK. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions. J Agric Food Chem. 2008 Aug 27;56(16):7367-72. doi: 10.1021/jf800899e. Epub 2008 Jul 24. PubMed PMID: 18651743.
6: Sarigül T, Inam R, Aboul-Enein HY. Electro-oxidation of herbicide halosulfuron methyl on glassy carbon electrode and applications. Talanta. 2010 Oct 15; 82(5):1814-9. doi: 10.1016/j.talanta.2010.07.085. Epub 2010 Aug 7. PubMed PMID: 20875582.
7: Merotto A Jr, Jasieniuk M, Osuna MD, Vidotto F, Ferrero A, Fischer AJ. Cross resistance to herbicides of five ALS-inhibiting groups and sequencing of the ALS gene in Cyperus difformis L. J Agric Food Chem. 2009 Feb 25;57(4):1389-98. doi: 10.1021/jf802758c. PubMed PMID: 19191488.
8: Zhang H, Zhao L. Influence of sublethal doses of acetamiprid and halosulfuron-methyl on metabolites of zebra fish (Brachydanio rerio). Aquat Toxicol. 2017 Aug 4;191:85-94. doi: 10.1016/j.aquatox.2017.08.002. [Epub ahead of print] PubMed PMID: 28806601.

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